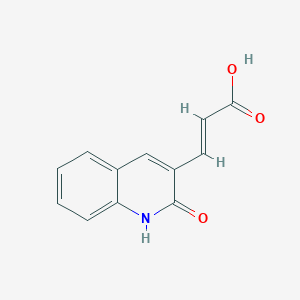

(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

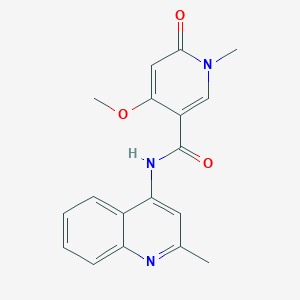

Quinolin-2(1H)-ones are prevalent in natural products and pharmacologically useful compounds .

Synthesis Analysis

An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has been presented . This reagent-free, highly atom economical photocatalic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .Chemical Reactions Analysis

The synthesis of quinolin-2(1H)-ones from quinoline-N-oxides involves a photocatalytic approach .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Quinolines and acrylates, including derivatives similar to "(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid", have been explored for their antitumor properties. A study synthesized quinolinyl acrylate derivatives and evaluated them against human prostate cancer cells both in vitro and in vivo. The most effective compound showed significant reduction in cell viability, adhesion, migration, invasion, and neoangiogenesis, suggesting the therapeutic potential of quinolinyl derivatives in treating prostate cancer (J. Rodrigues et al., 2012).

Antimicrobial and Drug Releasing Studies

Quinoline-based polymers, including those related to "(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid", have been investigated for their antimicrobial activities and drug-releasing capabilities. A novel acrylate monomer of quinoline-based chalcone was synthesized and tested for antimicrobial activities against various microorganisms. The polymers showed significant antimicrobial activity, especially against gram-negative bacteria, and demonstrated controlled drug-releasing rates under different conditions, highlighting their potential in biomedical applications (P. Uma et al., 2015).

Material Science Applications

Studies on quinoline derivatives also extend into material science, particularly in the development of hydrophilic and pH-responsive polymers. For instance, a cross-linked copolymer incorporating acryloylmorpholine exhibited pH sensitivity and improved hydrophilicity, showing promise in membrane fabrication for fouling mitigation and separation processes (B. Saini et al., 2019). Additionally, polymers based on acrylamido glycolic acid co-polymerized with acryloylmorpholine have been synthesized for metal ion retention, demonstrating their utility in environmental applications (B. Rivas & A. Maureira, 2008).

Eigenschaften

IUPAC Name |

(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-7H,(H,13,16)(H,14,15)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURWGONIRUVXGY-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-7-phenyl-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2591285.png)

![(5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591289.png)

![(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one](/img/structure/B2591293.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)

![N-[(1-Phenylsulfanylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2591304.png)

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)